molecular formula C5H10O3S B1442100 Cyclopropanemethanol, 1-(methylsulfonyl)- CAS No. 1427028-11-2

Cyclopropanemethanol, 1-(methylsulfonyl)-

Cat. No. B1442100
CAS RN: 1427028-11-2
M. Wt: 150.2 g/mol
InChI Key: DZHVIHLGSPFPGN-UHFFFAOYSA-N
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Description

Cyclopropanemethanol, 1-(methylsulfonyl)- (CMM) is a cyclic organic compound with the molecular formula C5H10O3S . It is a white crystalline solid that contains a three-membered cyclopropane ring and a hydroxyl group attached to a sulfone moiety.


Molecular Structure Analysis

The molecular structure of Cyclopropanemethanol, 1-(methylsulfonyl)- consists of a three-membered cyclopropane ring with a hydroxyl group and a sulfone moiety . The molecular formula is C5H10O3S .


Physical And Chemical Properties Analysis

The predicted boiling point of Cyclopropanemethanol, 1-(methylsulfonyl)- is 346.9±11.0 °C and its predicted density is 1.35±0.1 g/cm3 . The predicted pKa value is 15.10±0.10 .

Scientific Research Applications

Catalytic Synthesis of Methanol from Synthesis Gas

(1-methanesulfonylcyclopropyl)methanol: can be used as an intermediate in the catalytic synthesis of methanol from synthesis gas. This process is significant for the C1 chemical industry, where methanol serves as a primary feedstock chemical for various syntheses . The compound’s role in this context could involve the conversion of unsorted organic waste, including plastic waste, into methanol, thereby contributing to a circular economy and sustainable chemical synthesis .

CO2 Utilization for Methanol Production

The compound is potentially applicable in the safety optimization of equipment used in the catalytic conversion of CO2 to methanol. This application is crucial for achieving carbon neutralization goals. It involves the thermal catalytic conversion of CO2, which has a larger processing capacity and better reduction effect compared to other methods . The safety performance of catalysts and countermeasures for accident types in the industrial applications of CO2 to methanol are areas of active research .

Biochemical Background of Methanogens

Methanogens are microorganisms that convert CO2 or small organic molecules to methane, and (1-methanesulfonylcyclopropyl)methanol could be involved in optimizing this biochemical process. This application is particularly relevant in the context of renewable energy, where methane serves as a storable energy carrier and a potential replacement for fossil fuels .

Methanol as a Clean Fuel

(1-methanesulfonylcyclopropyl)methanol: may find use in applications where methanol is employed as a clean fuel. Due to its clean-burning properties, methanol is increasingly used to fuel cars, trucks, marine vessels, boilers, cookstoves, and kilns. The compound could play a role in enhancing the production or efficiency of methanol as a fuel .

Methanol in Chemical Industry

The compound’s applications extend to the chemical industry, where it can be used as a building block for the manufacture of various chemicals. Methanol, derived from (1-methanesulfonylcyclopropyl)methanol , is a versatile product found in paints, plastics, and other household products. Its versatility also includes the ability to be produced from different feedstocks, making it a sustainable option .

Methanol as an Automotive Fuel

In the automotive industry, (1-methanesulfonylcyclopropyl)methanol could be utilized to improve the production of methanol used as an automotive fuel. Methanol’s properties, such as high octane value and good anti-knock properties, make it suitable for this purpose. It can be used to upgrade regular gasoline to high premium grades by increasing octane .

Safety and Hazards

Cyclopropanemethanol, 1-(methylsulfonyl)- is classified under GHS07 for safety . The hazard statements include H335 (May cause respiratory irritation), H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H315 (Causes skin irritation) .

properties

IUPAC Name

(1-methylsulfonylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-9(7,8)5(4-6)2-3-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHVIHLGSPFPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Methanesulfonyl-cyclopropanecarboxylic acid ethyl ester (1 g, 5.2 mmol) is dissolved in dry tetrahydrofuran (20 mL) and cooled to 0° C. Lithium aluminium hydride (237 mg, 6.24 mmol) is added, the mixture allowed to warm to room temperature and stirred overnight. The mixture is cooled to 0° C. and saturated aqueous sodium sulfate solution is added with stirring. The precipitated solids are removed by filtration and the filtrate is partitioned between ethyl acetate and water. The organic phase is dried and the solvent removed under vacuum. The residue is purified by flash chromatography (ethyl acetate) to give the title compound (Yield 317 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanemethanol, 1-(methylsulfonyl)-
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Cyclopropanemethanol, 1-(methylsulfonyl)-

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